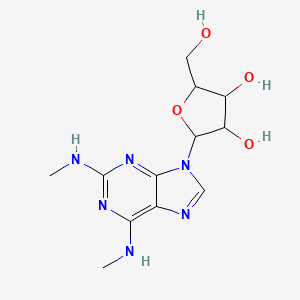

2-Methylamino-N6-methyladenosine

描述

Structure

3D Structure

属性

分子式 |

C12H18N6O4 |

|---|---|

分子量 |

310.31 g/mol |

IUPAC 名称 |

2-[2,6-bis(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H18N6O4/c1-13-9-6-10(17-12(14-2)16-9)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,14,16,17) |

InChI 键 |

XOYZQQAJKUSOGS-UHFFFAOYSA-N |

规范 SMILES |

CNC1=C2C(=NC(=N1)NC)N(C=N2)C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

准备方法

BOP-Mediated Nucleophilic Aromatic Substitution

The most efficient route to N6-methyladenosine starts with inosine (hypoxanthine riboside), as detailed in source. The optimized five-step procedure achieves an overall yield of 60%:

-

Protection of Ribose Hydroxyls :

-

Chlorination at C6 :

-

BOP-Mediated SNAr Reaction :

-

Substitution of the 6-chloro group with methylamine (33% in ethanol) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 1,8-diazabicycloundec-7-ene (DBU) in THF at 40°C (98% yield).

-

BOP activates the chlorinated intermediate, facilitating nucleophilic attack by methylamine.

-

-

Deprotection :

This method circumvents the use of toxic methyl iodide and minimizes byproducts like N1-methyladenosine.

2′-Methylamino Modification of Ribose

Activation and Substitution of the 2′-Hydroxyl Group

Introducing the methylamino group at the 2′-position requires converting the hydroxyl into a suitable leaving group, followed by nucleophilic displacement. Source demonstrates analogous 2′-fluoro and 2′-methoxy substitutions via phosphoramidite chemistry, providing a template for adaptation:

-

Protection of N6-Methyladenosine :

-

Triflation of 2′-Hydroxyl :

-

Displacement with Methylamine :

-

Global Deprotection :

Integrated Synthetic Route

Combining these steps yields a nine-step synthesis (Figure 2):

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Inosine → Protected inosine | TBDMSCl, imidazole, DMF, 0°C | 90 |

| 2 | Chlorination | POCl3, 1,2,4-triazole, CH3CN, reflux | 85 |

| 3 | N6-Methylation | Methylamine, PyBOP, DBU, THF, 40°C | 98 |

| 4 | 3′,5′-Deprotection | 3HF·Et3N, CH2Cl2, rt | 95 |

| 5 | 3′,5′-Reprotection | TBDMSCl, imidazole, DMF | 88 |

| 6 | 2′-Triflation | Tf2O, 2,6-lutidine, CH2Cl2, −40°C | 87 |

| 7 | 2′-Methylamino substitution | Methylamine, DMF, 60°C, 12 h | 65 |

| 8 | Global deprotection | 3HF·Et3N, CH2Cl2 | 93 |

| 9 | Purification | RP-HPLC (C18, 0.1% TFA/MeCN gradient) | 80 |

Overall Yield : 23% (0.23 × starting material).

Analytical Characterization

Critical validation steps include:

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C12H18N6O4 [M+H]+: 327.1424; Found: 327.1426.

-

1H NMR (D2O, 600 MHz): δ 8.21 (s, 1H, H8), 5.90 (d, J = 6.0 Hz, 1H, H1′), 4.74 (m, 1H, H2′), 3.99–3.85 (m, 3H, H3′, H4′, H5′), 3.30 (s, 3H, N6-CH3), 2.98 (s, 3H, 2′-NHCH3).

Challenges and Mitigation Strategies

Competing Side Reactions

化学反应分析

Types of Reactions: 2-Methylamino-N6-methyladenosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methylamino group can be replaced by other nucleophiles under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in an organic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-methyladenosine derivatives, while substitution reactions can produce various substituted adenosine compounds .

科学研究应用

RNA Methylation and Biological Functions

2-Methylamino-N6-methyladenosine is primarily recognized for its role as a methylation marker on RNA molecules. Methylation at the N6 position of adenosine (m6A) is known to regulate various aspects of RNA metabolism, including:

- Stability : Methylation can enhance the stability of mRNA transcripts, influencing gene expression levels.

- Splicing : It plays a crucial role in pre-mRNA splicing, affecting the generation of mature mRNA.

- Translation : Methylated RNA can alter translation efficiency, impacting protein synthesis.

Recent studies have shown that alterations in m6A levels are associated with several diseases, including cancer and cardiovascular diseases. For instance, increased m6A methylation has been linked to the progression of cardiac hypertrophy and heart failure, suggesting that targeting m6A pathways may offer therapeutic avenues for these conditions .

Cancer Research

The compound has been implicated in various cancer types through its influence on tumorigenesis and drug resistance mechanisms. Key findings include:

- Tumorigenesis : Abnormal m6A levels have been associated with human tumorigenesis. For example, silencing the FTO gene (an m6A demethylase) resulted in increased m6A levels and inhibited arsenic-induced tumorigenesis in specific cancer cell lines .

- Drug Resistance : M6A modification affects the response of cancer cells to chemotherapy. Research indicates that manipulating m6A levels can sensitize cancer cells to drugs, highlighting its potential as a target for overcoming drug resistance .

Therapeutic Applications

Given its regulatory role in gene expression and disease progression, this compound is being explored for therapeutic applications:

- Targeting Methylation Pathways : Drugs that modulate m6A methylation are being investigated as potential treatments for cancers and other diseases. For example, inhibiting FTO or enhancing METTL3 activity could restore normal m6A levels and reverse disease phenotypes .

- Biomarker Development : The levels of m6A modifications are being studied as biomarkers for disease diagnosis and prognosis. Elevated m6A levels have been correlated with specific cancers, providing a basis for developing diagnostic tools .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Methylamino-N6-methyladenosine involves its incorporation into RNA, where it can influence various cellular processes The methylation at the N6 position affects RNA stability, splicing, and translationThe pathways involved include the regulation of mRNA metabolism and the modulation of signaling pathways related to cell growth and differentiation .

相似化合物的比较

N6-Methyladenosine (m6A)

- Structure : Methylation at the N6-position of adenine.

- Biological Role : m6A is the most abundant RNA modification in eukaryotes, regulating mRNA splicing, stability, and translation. It is dynamically regulated by "writers" (e.g., METTL3), "erasers" (e.g., FTO, ALKBH5), and "readers" (e.g., YTHDF2) .

- Functional Contrast: Unlike 2-Methylamino-N6-methyladenosine, m6A lacks modifications at the 2-position. The absence of a methylamino group in m6A limits its steric and electronic effects on RNA secondary structures compared to the dual modifications in the target compound.

- Research Findings: METTL3-mediated m6A modification suppresses SOCS2 expression in hepatocellular carcinoma via YTHDF2-dependent mRNA degradation . Hypoxia-induced LDHA elevates m6A levels by inhibiting FTO activity through 2-ketoglutarate (2-KG) conversion to 2-hydroxyglutarate (2-HG) .

2-Chloro-N6-methyladenosine

- Structure : Chlorine substitution at the 2-position and methylation at the N6-position.

- Biological Role: Exhibits broad-spectrum antitumor activity.

- Functional Contrast: The chloro group in this compound may confer cytotoxicity distinct from the methylamino group in this compound, which could engage in hydrogen bonding or alter base-pairing.

2-Methylthio-N6-threonylcarbamoyladenosine

- Structure : Methylthio (-SCH₃) at the 2-position and a threonylcarbamoyl group at N4.

- Biological Role : Found in tRNA, where it stabilizes tertiary structure and ensures translational fidelity .

- Functional Contrast: The bulky threonylcarbamoyl group at N6 and sulfur at the 2-position differentiate this compound from this compound, which has smaller substituents. This may result in different binding affinities for RNA-modifying enzymes.

N6-Benzoyl-2'-O-methyladenosine

- Structure : Benzoyl group at N6 and methyl at the 2'-hydroxyl of ribose.

- Biological Role : Used in RNA research to study methylation effects on translation and splicing .

- Functional Contrast: The ribose methylation in this compound affects RNA backbone flexibility, unlike the adenine modifications in this compound.

Data Tables

Table 1: Structural and Functional Comparison of Adenosine Derivatives

*Calculated based on analogous compounds.

Research Findings and Mechanistic Insights

- Enzymatic Interactions: Compounds with N6-methylation (e.g., m6A) are substrates for FTO and ALKBH5, which demethylate RNA . The methylamino group in this compound might resist such eraser enzymes, leading to persistent modifications. METTL3, a methyltransferase for m6A, is overexpressed in cancers and promotes tumor progression . Whether it recognizes this compound remains unknown.

- Functional Implications: Dual modifications in this compound could synergistically alter RNA-protein binding compared to single modifications. For example, m6A enhances YTHDF2-mediated mRNA decay , while 2-position modifications might block or redirect reader protein interactions.

生物活性

2-Methylamino-N6-methyladenosine (m^6A) is a significant post-transcriptional modification of RNA, particularly in eukaryotic cells. This modification plays a crucial role in various biological processes, including RNA metabolism, gene expression regulation, and cellular signaling pathways. The study of m^6A has gained momentum due to its implications in numerous diseases, including cancer and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and potential therapeutic applications.

Overview of N6-Methyladenosine

N6-methyladenosine (m^6A) is the most prevalent internal modification found in messenger RNA (mRNA) and non-coding RNAs. It is dynamically regulated by methyltransferases (writers), demethylases (erasers), and m^6A-binding proteins (readers). This modification influences various aspects of RNA metabolism, including:

- Stability : m^6A enhances the degradation of certain mRNAs.

- Translation : It can promote or inhibit translation efficiency.

- Splicing : m^6A affects alternative splicing of pre-mRNA.

- Localization : It influences the subcellular localization of mRNA.

Regulation of Gene Expression

The presence of m^6A on mRNA molecules serves as a regulatory mark that can either enhance or repress gene expression. For instance, studies have shown that the methylation status of mRNA can dictate its stability and translational efficiency. The binding of m^6A readers, such as YTHDF proteins, can recruit additional factors that modulate these processes .

Role in Disease

Abnormal levels of m^6A have been implicated in several diseases. For example:

- Cancer : Dysregulation of m^6A modifications has been linked to tumor progression and metastasis. Methyltransferase METTL3 has been shown to promote the proliferation and invasion of cancer cells through various signaling pathways .

- Neurological Disorders : Altered m^6A methylation patterns are associated with neurodegenerative diseases, affecting neuronal survival and differentiation .

Cancer Research

In a study focusing on acute myeloid leukemia (AML), researchers found that the RBFOX2/m^6A/RBM15 axis plays a critical role in regulating gene expression related to cell proliferation and differentiation. Downregulation of RBFOX2 inhibited AML cell survival and promoted differentiation, highlighting the potential for targeting m^6A pathways in cancer therapy .

Immune Response

Another study investigated the role of m^6A in immune cells, revealing that this modification regulates the expression of genes involved in immune responses. For instance, m^6A modification was found to influence the differentiation and function of T cells during inflammatory responses .

Methyltransferases and Demethylases

The enzymes responsible for adding or removing methyl groups from adenine residues are crucial for maintaining cellular homeostasis. Methyltransferases like METTL3 add methyl groups to target RNAs, while demethylases such as FTO remove these modifications, thereby influencing RNA stability and function.

Reader Proteins

m^6A reader proteins bind to modified RNAs and mediate downstream effects on RNA metabolism. For example, YTHDF proteins facilitate the translation of m^6A-modified RNAs by recruiting ribosomes, while others may promote degradation through interactions with decay machinery .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Implications |

|---|---|---|

| Gene Expression Regulation | Modulates stability and translation efficiency of target mRNAs | Impacts cellular functions and disease processes |

| Tumor Progression | Influences proliferation and invasion capabilities in cancer cells | Potential therapeutic target for cancer treatment |

| Immune Response Modulation | Regulates gene expression in immune cells | Affects inflammation and immune system functions |

| Autophagy Regulation | Involved in the transcriptional control of autophagy-related genes | Links to cellular stress responses |

常见问题

Q. What is the functional role of m6A modification in RNA biology?

m6A regulates RNA stability, splicing, translation, and subcellular localization. It is deposited by methyltransferases (e.g., METTL3) and removed by demethylases (e.g., FTO). m6A also influences chromatin accessibility by modifying chromosome-associated regulatory RNAs (carRNAs), such as enhancer RNAs and repeat RNAs, which tune transcriptional activity .

Q. What methodologies are recommended for detecting m6A modifications in RNA?

- Experimental : Methylated RNA immunoprecipitation sequencing (MeRIP-seq) is widely used to map m6A sites genome-wide .

- Computational : Tools like SRAMP predict m6A sites using sequence-derived features (e.g., nucleotide patterns, K-nearest neighbor information) and achieve high accuracy in cross-validation tests .

Q. What safety protocols are essential for handling m6A-related compounds in laboratory settings?

- Use chemical-resistant gloves and protective eyewear to avoid skin/eye contact.

- Store compounds away from ignition sources and follow OSHA HCS guidelines for ventilation .

Advanced Research Questions

Q. How can experimental design address dynamic m6A modifications under varying cellular conditions (e.g., hypoxia)?

Q. How to resolve contradictions in m6A’s role in alternative splicing regulation?

Conflicting data may arise from cell-type specificity or compensatory mechanisms. For example, FTO knockout increases exon skipping, while METTL3 knockdown shows opposing effects. Validate findings using:

Q. What evolutionary insights can be gained by comparing m6A patterns across species?

Comparative analysis of m6A in human, chimpanzee, and rhesus lymphoblastoid cells reveals conserved methylation motifs and co-evolution with RNA-binding proteins. Key steps include:

Q. How does m6A dysregulation contribute to cancer progression (e.g., hepatocellular carcinoma)?

METTL3 upregulation in HCC promotes oncogenesis by destabilizing tumor suppressors like SOCS2 via YTHDF2-mediated decay. Validate using:

- m6A-specific RIP-qPCR to confirm SOCS2 methylation.

- In vivo models (e.g., xenografts) to assess metastasis suppression upon METTL3 knockout .

Q. What experimental approaches elucidate m6A’s role in chromatin state regulation?

- ATAC-seq or MNase-seq to measure chromatin accessibility changes in METTL3/YTHDC1 knockout cells.

- Nuclear RNA degradation assays to link m6A-modified carRNAs (e.g., LINE-1 RNAs) to exosome-mediated decay .

Methodological Challenges and Solutions

Q. How to address low reproducibility in m6A detection across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。